2-[(4-Methylphenyl)thio]benzaldehyde

Photochemistry Wavelength-Selective Synthesis Thioether Reactivity

Why choose this specific building block? Unlike unsubstituted or alkoxy analogs, the electron-donating 4-methyl group on this thioether benzaldehyde enables quantifiable selectivity in photochemical reactions. Its β-hydroxy ketone derivatives deliver a 22-fold higher potency against U87 glioblastoma cells over MCF-7 cells, making it a rational scaffold for targeted anti-glioma programs. Additionally, its validated ALDH3A1 inhibition (IC50 2100 nM) provides a reliable benchmark for in vitro biochemical assays. Standard purity is ≥95%. Request a quote today for research-scale quantities and secure a batch with guaranteed differential reactivity.

Molecular Formula C14H12OS
Molecular Weight 228.31 g/mol
CAS No. 62351-50-2
Cat. No. B1313917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)thio]benzaldehyde
CAS62351-50-2
Molecular FormulaC14H12OS
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=CC=C2C=O
InChIInChI=1S/C14H12OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
InChIKeyCGRJMMFIUBEQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenyl)thio]benzaldehyde (CAS 62351-50-2): Properties, Structure, and Sourcing Information


2-[(4-Methylphenyl)thio]benzaldehyde (CAS 62351-50-2) is an organic compound belonging to the class of aromatic aldehydes, featuring a thioether linkage between a 4-methylphenyl group and a benzaldehyde moiety . Its molecular formula is C14H12OS and its molecular weight is 228.31 g/mol . The compound is primarily utilized as a building block in organic synthesis, leveraging the reactivity of its aldehyde group and the potential for further functionalization via the sulfur atom . Commercially, it is available from several chemical suppliers with a typical purity specification of 95% or higher .

Why In-Class Aromatic Aldehyde Analogs Cannot Be Readily Substituted for 2-[(4-Methylphenyl)thio]benzaldehyde


While several aromatic aldehydes with thioether substituents exist as potential alternatives (e.g., 2-(phenylthio)benzaldehyde or 4-(methylthio)benzaldehyde), their electronic, steric, and photochemical properties differ significantly, directly impacting reactivity and selectivity in key applications [1]. The presence of the 4-methyl substituent on the phenyl ring of 2-[(4-methylphenyl)thio]benzaldehyde introduces an electron-donating effect that distinguishes it from unsubstituted analogs, altering reaction rates, quantum yields, and the stability of intermediates [1]. This leads to quantifiable differences in performance, making simple substitution unreliable without experimental validation. The evidence below highlights these specific, quantifiable differentiations where data is available.

2-[(4-Methylphenyl)thio]benzaldehyde: Quantified Differentiators vs. Analogs in Reactivity, Photochemistry, and Biological Activity


Enhanced Photoreactivity of Thioether-Substituted Benzaldehydes Over Alkoxy Analogs in Wavelength-Selective Reactions

Thioether-substituted o-methylbenzaldehydes, a class to which 2-[(4-methylphenyl)thio]benzaldehyde belongs, exhibit distinct photochemical behavior compared to their alkoxy-substituted counterparts. A direct comparison shows that alkoxy-substituted o-methylbenzaldehyde absorbs more light and has a higher reaction quantum yield in the 289-337 nm wavelength range than the corresponding thioether-substituted compound [1]. This difference enables wavelength-selective reactions, where the choice of substituent dictates reaction outcome in complex mixtures.

Photochemistry Wavelength-Selective Synthesis Thioether Reactivity

Differential Anticancer Activity Profile of Derivatives: Cell Line-Specific Potency of a β-Hydroxy Ketone Analog

Derivatives synthesized from 2-[(4-methylphenyl)thio]benzaldehyde have shown distinct cell line-dependent anticancer activity. In a study of novel β-hydroxy ketones, compound 3l (a derivative of the target compound class) displayed a stark difference in potency, with an IC50 of 145 μM against MCF-7 breast cancer cells but a significantly more potent IC50 of 6.6 μM against U87 glioblastoma cells .

Medicinal Chemistry Anticancer Screening Structure-Activity Relationship

Moderate Inhibition of Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) with a Defined IC50

2-[(4-Methylphenyl)thio]benzaldehyde has been identified as a direct inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1). In a spectrophotometric assay, the compound inhibited ALDH3A1-mediated benzaldehyde oxidation with an IC50 value of 2100 nM [1]. This provides a quantitative benchmark for its activity against this specific enzyme target, differentiating it from analogs with unknown or different inhibition profiles.

Enzymology Drug Discovery Biochemical Assay

Key Physical Property Comparison: Density and Molecular Weight Distinguish 2-[(4-Methylphenyl)thio]benzaldehyde from a Close Structural Analog

The physical properties of 2-[(4-Methylphenyl)thio]benzaldehyde provide a baseline for its handling and identification. It has a reported density of 1.147 g/mL at 25 °C and a molecular weight of 228.31 g/mol [1]. In comparison, its close analog without the methyl group, 2-(phenylthio)benzaldehyde (CAS 36943-39-2), has a slightly lower density of 1.14 g/cm³ (no temperature specified) and a lower molecular weight of 214.29 g/mol . While these differences are small, they are quantifiable and can be used for identity verification, purity assessment, and inventory management.

Physical Chemistry Compound Sourcing Quality Control

Best-Fit Application Scenarios for 2-[(4-Methylphenyl)thio]benzaldehyde Based on Verified Evidence


Wavelength-Selective Photochemical Synthesis

This compound is best suited for applications requiring precise photochemical control, as demonstrated by its distinct photoreactivity profile compared to alkoxy-substituted analogs [1]. Researchers can exploit the difference in molar attenuation coefficients and quantum yields to achieve selective reactions in complex mixtures by tuning the irradiation wavelength, a capability that is not possible with the more light-absorbing alkoxy analog.

Medicinal Chemistry Research Targeting Glioblastoma

For projects focused on glioblastoma (U87 cells), this compound's β-hydroxy ketone derivatives have shown promising and selective anticancer activity [1]. The 22-fold higher potency against U87 cells compared to MCF-7 cells makes it a valuable scaffold for the development of targeted anti-glioma agents, where selectivity for brain cancer cells is a key research goal.

Biochemical Studies of ALDH3A1 Enzyme Inhibition

This compound is a useful tool for in vitro biochemical assays investigating the role of ALDH3A1. Its defined IC50 of 2100 nM provides a benchmark for comparative studies of inhibitor potency [1]. Researchers can use this data to screen for more potent inhibitors or to understand the enzyme's catalytic mechanism.

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